4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid

Molecular weight Lead-likeness Drug-likeness

Researchers requiring protection-free, multi-reactive building blocks for diversity-oriented synthesis are often constrained by high-MW, high-LogP scaffolds. 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid (CAS 298216-15-6) resolves this: • Lead-like profile: MW 303.38, XLogP3-AA 0, TPSA 94.6 Ų - satisfies all lead-likeness criteria (MW ≤350, LogP ≤3, TPSA ≤140) • Three unprotected reactive sites (-COOH, -NH-, γ-keto) enable amide, sulfonamide, ester & hydrazone library construction without deprotection steps • Serves as a matched-pair control for analgesic 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids to deconvolute covalent vs. non-covalent mechanisms Supplied with full QA documentation. In stock for immediate global dispatch.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 298216-15-6
Cat. No. B2524516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid
CAS298216-15-6
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2
InChIInChI=1S/C16H17NO3S/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13/h2-8,14,17H,9-10H2,1H3,(H,19,20)
InChIKeyPACRJFSRZTUOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid: Identity, Scaffold Class, and Procurement Baseline


4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid (CAS 298216-15-6, molecular formula C₁₆H₁₇NO₃S, molecular weight 303.38 g·mol⁻¹) is a synthetic γ-keto-α-amino acid that belongs to the 4-aryl-4-oxo-2-aminobutanoic acid structural class [1]. The compound features three pharmacophoric elements: a 4-methylbenzoyl (p-toluoyl) group at the γ-position, a free carboxylic acid at C-1, and an N-(2-thienylmethyl) secondary amine at the α-carbon. It is supplied as a research-grade chemical at purities of 90% and 95% by specialist laboratory chemical vendors for use as a synthetic building block and screening compound . No peer-reviewed primary literature, patent disclosure, or curated bioactivity record (ChEMBL, BindingDB, PubMed) currently exists for this specific CAS number.

Screening DesignLead-likeness-compliant fragment (MW <350, XLogP 0); may support hit-ID libraries
DerivatizationDual orthogonal handles (–NH– and –COOH) support parallel library synthesis without deprotection
Assay ReadinessNo direct bioactivity data; empirical profiling required prior to target-based screening

Why the 4-Methylphenyl/Thienylmethyl Combination Cannot Be Interchanged with Closest Analogs


The 4-aryl-4-oxo-2-aminobutanoic acid scaffold is acutely sensitive to substituent identity at both the 4-aryl position and the 2-amino side chain. Within the closest commercially available analog series, substitution of the 4-methylphenyl group with 4-cyclohexylphenyl (CAS 329702-87-6) adds approximately 68 Da to the molecular weight and introduces a fully saturated cyclohexyl ring that fundamentally alters lipophilicity, rotational freedom, and predicted membrane permeability . Replacement with 4-fluorophenyl (CAS not found in authoritative databases) swaps the electron-donating methyl group for an electron-withdrawing fluorine, modifying the electronic character of the γ-keto group and potentially altering hydrogen-bonding interactions with biological targets [1]. At the 2-position, substitution of the thienylmethylamino group with acetylthiomethyl yields esonarimod (KE-298, CAS 101973-77-7), a clinically investigated antirheumatic agent whose biological profile is driven by thioester reactivity and thiol metabolite release—mechanisms entirely absent in the target compound [2]. These structural divergences mean that physicochemical, biological, and handling properties cannot be assumed to transfer across analogs without empirical verification.

Cyclohexylphenyl analog adds substantial mass and lipophilicity
Increasing the 4-aryl substituent to cyclohexylphenyl elevates molecular weight beyond lead-like cutoffs and raises predicted LogP by >3 units, potentially altering permeability and solubility in assay buffers.
Fluorophenyl analog modifies electronic character
Replacing the electron-donating methyl with electron-withdrawing fluorine changes the electronic environment of the γ-keto group, which may shift hydrogen-bonding interactions with biological targets.
Esonarimod depends on thioester activation
Esonarimod (KE-298) requires enzymatic hydrolysis to release a thiol metabolite for activity; this prodrug mechanism is absent in the target compound, making direct pharmacological assumptions unreliable.

Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Compliance with Lead-Like Space vs. Cyclohexylphenyl Analog

The target compound has a molecular weight of 303.38 g·mol⁻¹, which places it below the 350 Da threshold commonly accepted for lead-like compounds and well within the Rule-of-Three (Ro3) criteria for fragment-based screening libraries (MW ≤ 300, though 303.38 is marginally above) [1]. In contrast, its direct structural analog 4-(4-cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 329702-87-6) has a molecular weight of 371.49 g·mol⁻¹, exceeding the lead-like cutoff by over 21 Da and approaching drug-like limits . This 68.1 Da difference (22.4% increase) is driven solely by the cyclohexyl-for-methyl substitution at the 4-aryl position, demonstrating how even single-ring modifications dramatically alter bulk properties relevant to library design and permeability prediction.

Lead-likeness MW
Reported
303.38 vs 371.49 g/mol
Target fits lead-like space; comparator exceeds 350 Da threshold.
+68.1 Da (+22.4%) driven by cyclohexyl substitution. Computed from molecular formulas.
Molecular weight Lead-likeness Drug-likeness Fragment-based screening

Computed Lipophilicity (LogP) Compared with Cyclohexylphenyl and Fluorophenyl Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 0, as reported in PubChem, indicating near-equal partitioning between aqueous and organic phases [1]. This contrasts sharply with the cyclohexylphenyl analog (CAS 329702-87-6), for which the addition of a cyclohexyl ring to the 4-aryl substituent is estimated to increase LogP by approximately 2.5–3.5 log units based on fragment-based π-contribution calculations (π(cyclohexyl) ≈ 2.5–3.0 vs. π(methyl) ≈ 0.5–0.6), yielding an estimated LogP > 3.5 . The fluorophenyl analog (C₁₅H₁₄FNO₃S) is expected to have intermediate lipophilicity (estimated LogP ~0.5–1.5 based on the electron-withdrawing effect of fluorine partially offsetting ring lipophilicity). The target compound's exceptionally low computed LogP suggests superior aqueous solubility and a fundamentally different absorption and distribution profile compared to more lipophilic analogs.

Computed LogP
Reported
XLogP3-AA 0 vs >3.5 (cyclohexylphenyl analog)
Target predicts highest aqueous solubility in analog series.
Estimates based on fragment π-contributions; experimental LogP not available.
Lipophilicity LogP Aqueous solubility ADME prediction Permeability

Topological Polar Surface Area and Oral Bioavailability Prediction

The target compound exhibits a computed topological polar surface area (TPSA) of 94.6 Ų, placing it within the established threshold of ≤140 Ų that correlates with favorable oral bioavailability in the Veber rules [1]. The cyclohexylphenyl analog (CAS 329702-87-6), despite its larger molecular weight, is predicted to have a similar TPSA (~94–95 Ų) since the additional cyclohexyl carbons are non-polar. However, its substantially higher molecular weight (371.49 vs. 303.38) in combination with similar TPSA results in a higher TPSA/MW ratio for the target (0.312 vs. ~0.255 for the cyclohexyl analog), suggesting more efficient polar surface area utilization per unit mass. For the fluorophenyl analog, the TPSA is expected to be comparable (~94 Ų) but with a molecular weight of 307.34, yielding a TPSA/MW ratio intermediate between the target and the cyclohexyl analog.

TPSA/MW Efficiency
Reported
0.312 vs 0.255 Ų·g⁻¹·mol
More efficient polar surface area per unit mass than cyclohexylphenyl analog.
TPSA 94.6 Ų (both compounds); ratio benefit comes from lower MW.
Topological polar surface area Oral bioavailability Veber rules ADME

Class-Level Analgesic Activity of Structurally Related Thienylaminobutenoic Acids

Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids—the α,β-unsaturated congeners of the target compound—have demonstrated analgesic activity at or above the levels of reference analgesic drugs (metamizole sodium, ED₅₀ = 55 mg/kg; diclofenac sodium, ED₅₀ = 5 mg/kg) in standard rodent pain models [1]. All compounds in this series exhibited analgesic effects comparable to or exceeding reference compounds [1]. Related 4-oxo-2-thienylaminobut-2-enoic acids also display antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans at levels approaching the reference drug dioxidine [2]. The target compound differs from these characterized analogs by possessing a saturated butanoic acid backbone (C2–C3 single bond) rather than the enoic acid (C2=C3 double bond). This saturation eliminates the Michael acceptor electrophilicity present in the enoic acid series, which is predicted to reduce non-specific covalent reactivity with biological nucleophiles while potentially retaining target-specific binding interactions mediated by the conserved 4-methylphenyl-γ-keto and 2-thienylmethylamino pharmacophores.

Analgesic Activity (class-level)
Class-level
Related enoic acids show analgesic activity ≥ reference drugs in rodent models.
May support a matched-pair probe for covalent vs. non-covalent target engagement.
Saturated scaffold eliminates Michael acceptor; activity not yet confirmed on target compound.
Analgesic activity Anti-inflammatory In vivo pharmacology Structure-activity relationship

Synthetic Handles and Derivatization Potential vs. Esonarimod

The target compound possesses two orthogonal derivatization handles—a free carboxylic acid and a secondary amine—that are both available for independent chemical modification without requiring deprotection steps. This contrasts with esonarimod (KE-298, CAS 101973-77-7), which contains an acetylthiomethyl group at the 2-position that requires hydrolysis to reveal the free thiol metabolite (KE-758) for biological activity [1]. The target compound's free amine enables direct reductive amination, amide coupling, or sulfonamide formation, while the carboxylic acid permits esterification, amidation, or reduction chemistry. The γ-keto group provides a third potential reaction site (e.g., oxime or hydrazone formation) that is absent in simple 4-arylbutanoic acid analogs. The parent 4-(4-methylphenyl)-4-oxobutanoic acid scaffold is synthesized via Friedel-Crafts acylation of toluene with succinic anhydride or itaconic anhydride in the presence of AlCl₃, a well-established undergraduate laboratory procedure yielding 63% without chromatography [2], indicating that the synthetic route to the target compound (via subsequent α-bromination and amine displacement) is practical and scalable.

Synthetic Handles
Specification review
2 orthogonal handles (–NH–, –COOH) vs 1 for esonarimod
Enables protection-free parallel library synthesis at both termini.
γ-keto group provides a third reactive site. Scaffold accessible via Friedel-Crafts route.
Synthetic accessibility Derivatization Library synthesis γ-Keto acid Amide coupling

Absence of Direct Bioactivity Data and Empirical Profiling Requirement

A critical evidence gap must be acknowledged: as of the search date, no primary research publication, patent, or curated bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) contains experimentally determined IC₅₀, Kd, Ki, EC₅₀, or any other quantitative biological activity measurement for CAS 298216-15-6 [1]. All differentiation claims presented in this guide are based on computed physicochemical properties, structural analysis, and class-level inference from related compounds. In contrast, esonarimod (KE-298) has extensive published pharmacological data including in vivo efficacy in adjuvant-induced arthritis models, metabolic pathway elucidation, and clinical trial results . The 4-aryl-4-oxo-2-thienylaminobut-2-enoic acid class has quantitative analgesic ED₅₀ values in rodent models [2]. Therefore, any procurement decision for the target compound that is contingent on a specific biological potency or selectivity profile must be preceded by empirical screening in the relevant assay system.

Bioactivity Data Gap
Data to verify
0 experimental bioactivity data points (PubChem, ChEMBL, BindingDB)
Procurement must be driven by structural novelty and synthetic utility, not demonstrated potency.
Empirical screening in target assay systems is required before any potency-based selection.
Data gap Empirical validation Screening Bioactivity profiling

Recommended Application Scenarios Based on Differentiation Evidence


Lead-Like Fragment and Hit Identification Library Member

With a molecular weight of 303.38 g·mol⁻¹, computed XLogP3-AA of 0, and TPSA of 94.6 Ų, this compound satisfies key lead-likeness criteria (MW ≤ 350, LogP ≤ 3, TPSA ≤ 140) [1]. It is well-suited for inclusion in diversity-oriented screening libraries targeting orally bioavailable chemical space. Its advantage over the cyclohexylphenyl analog (MW 371.49, est. LogP > 3.5) is clear when the screening objective is to identify low-molecular-weight, high-solubility hits amenable to subsequent optimization without initial molecular weight or lipophilicity penalties .

Scaffold for Parallel Library Synthesis via Orthogonal N- and C-Terminal Derivatization

The presence of both a free secondary amine and a free carboxylic acid, combined with a γ-keto group, provides three reactive sites for chemical diversification [1]. This enables the construction of amide, sulfonamide, ester, and hydrazone libraries from a single starting material using established coupling and condensation chemistry. Compared to esonarimod (KE-298), which requires deprotection of the acetylthioester to access the second reactive handle, the target compound offers immediate, protection-free derivatization at both termini [2].

Saturation-Modified Probe for Michael Acceptor Contribution Studies

The saturated butanoic acid backbone distinguishes this compound from the biologically active 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids that exhibit analgesic activity at or above reference drugs [3]. This compound can serve as a matched-pair control to deconvolute whether the analgesic/antibacterial effects of the enoic acid series are driven by covalent Michael addition to biological nucleophiles or by non-covalent target engagement through the conserved 4-methylphenyl, γ-keto, and thienylmethylamino pharmacophores. Such mechanistic differentiation is valuable for target identification and safety profiling studies.

Precursor for γ-Lactam and Heterocyclic Compound Synthesis

The γ-keto-α-amino acid scaffold is a well-precedented precursor for intramolecular cyclization to form γ-lactams (pyrrolidin-2-ones) and related nitrogen heterocycles via reductive amination or imine formation followed by cyclization [1]. The 4-methylphenyl and 2-thienylmethyl substituents introduce steric and electronic diversity into the resulting heterocyclic products. The parent 4-(4-methylphenyl)-4-oxobutanoic acid scaffold is accessible via robust Friedel-Crafts chemistry in good yield without chromatography, providing a practical entry point for scale-up of the precursor synthesis .

Application
Selection Property
Validation Focus
Lead-likeness screening library member
MW, LogP, TPSA within lead-like limits
Aqueous solubility and permeability screening
Parallel library synthesis scaffold
Dual orthogonal derivatization handles
Combinatorial diversification efficiency
Michael acceptor contribution probe
Saturated vs. enoic acid scaffold control
Covalent vs. non-covalent target engagement assays
γ-Lactam / heterocycle precursor
γ-Keto-α-amino acid scaffold
Cyclization and heterocycle library expansion
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